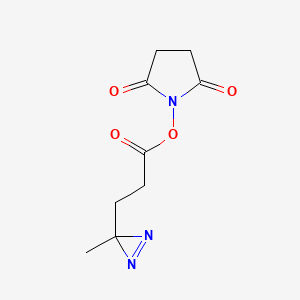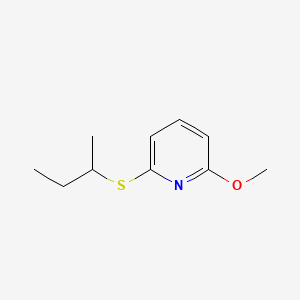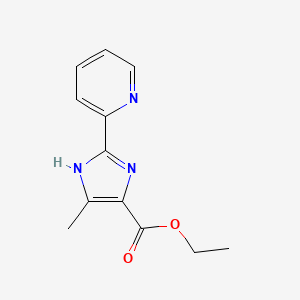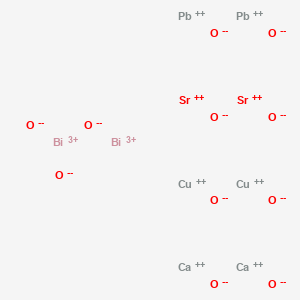
2,5-dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2,5-dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate” is a chemical compound with the molecular formula C9H11N3O4 . It is used for chemical probe synthesis .
Molecular Structure Analysis
The molecular weight of “2,5-dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate” is 225.20 . The molecular structure includes a diazirine group, which is a three-membered ring containing two nitrogen atoms and one carbon atom .Physical And Chemical Properties Analysis
The predicted density of “2,5-dioxopyrrolidin-1-yl 3-(3-methyl-3H-diazirin-3-yl)propanoate” is 1.56±0.1 g/cm3 . The predicted boiling point is 325.7±48.0 °C .Wissenschaftliche Forschungsanwendungen
Comprehensive Analysis of SDA (NHS-Diazirine) Applications
Protein-Protein Interaction Studies: SDA (NHS-Diazirine) can be utilized as a crosslinker in mass spectrometry to study protein-protein interactions (PPIs). The compound’s ability to form covalent bonds with amino groups in proteins allows for the identification of interacting protein partners, which is crucial for understanding complex biological processes and diseases .
Structural Dynamics Quantification: The crosslinking property of SDA (NHS-Diazirine) also aids in quantifying structural dynamics of proteins. By stabilizing transient interactions, researchers can capture and analyze the conformational states of proteins, providing insights into their function and mechanism .
Targeting ‘Undruggable’ Protein Targets: SDA (NHS-Diazirine) contributes to the exploration of ‘undruggable’ protein targets by enabling the study of proteins that function as complexes. The crosslinker helps in mapping the surface topology and interaction sites, which may lead to the development of new therapeutic strategies .
Conjugation of Amine-Containing Molecules: The amine-reactive chemistry combined with diazirine-based photochemistry makes SDA (NHS-Diazirine) suitable for conjugating amine-containing molecules to various functional groups. This application is significant in chemical biology for creating targeted molecules with specific functions .
Polymer Crosslinking and Adhesion: SDA (NHS-Diazirine) can be used in polymer science for crosslinking and adhesion purposes. Its reactive nature allows it to form strong bonds with polymers, enhancing their stability and mechanical properties, which is beneficial in materials science .
Wound-Healing Applications: The compound’s ability to covalently link amine-functionalized surfaces suggests its potential use in medical adhesives for wound healing. By forming strong adhesive bonds, it could play a role in tissue engineering and regenerative medicine .
Wirkmechanismus
Target of Action
The primary targets of SDA (NHS-Diazirine) are proteins, specifically the amine-containing molecules in proteins . The compound is designed to interact with these molecules, enabling the study of protein structure and stabilization of protein-protein interactions .
Mode of Action
SDA (NHS-Diazirine) combines NHS-ester and diazirine-based photoreaction chemistries . The NHS ester group reacts with primary amines at pH 7 to 9 to form covalent amide bonds . The diazirine group reacts efficiently with any amino acid side chain or peptide backbone upon activation with long-wave UV light (330-370 nm) . This two-step chemical crosslinking is activated using common laboratory UV lamps .
Pharmacokinetics
It’s important to note that the compound is designed for laboratory use, particularly for studying protein interactions
Result of Action
The result of SDA (NHS-Diazirine)'s action is the formation of covalent bonds with amine-containing molecules in proteins . This can lead to changes in protein structure and function, enabling researchers to study protein interactions and protein structure .
Action Environment
The action of SDA (NHS-Diazirine) is influenced by environmental factors such as pH and light. The NHS ester group reacts with primary amines at pH 7 to 9 . The diazirine group requires activation with long-wave UV light (330-370 nm) to react efficiently . The compound is photo-stable under typical laboratory lighting conditions, so there is no need to perform experiments in the dark . It’s also worth noting that the compound should be stored in a desiccated, inert atmosphere at -20°C to maintain its stability.
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 3-(3-methyldiazirin-3-yl)propanoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O4/c1-9(10-11-9)5-4-8(15)16-12-6(13)2-3-7(12)14/h2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYYLQNPWAPHRFV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(N=N1)CCC(=O)ON2C(=O)CCC2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
225.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![Pyrrolo[1,2-a]pyrimidine-3-carboxylic acid](/img/structure/B571293.png)
![1H-Pyrrolo[2,3-d]pyrimidin-5(6H)-one](/img/structure/B571301.png)

![(5S)-5-{[(5S)-5-Methyl-2-(propan-2-yl)cyclohexyl]oxy}furan-2(5H)-one](/img/structure/B571308.png)
